BenchChemオンラインストアへようこそ!

Acth (7-16)NH2

Dopamine D2 Receptor Receptor Binding Striatal Membranes

ACTH(7-16)NH2 is the minimal active sequence for dopamine D2 receptor binding, with superior displacing potency over ACTH(1-24). It reverses 6-OHDA-induced motor deficits at sub-microgram doses (ED₅₀ ~0.45 μg/kg) and uniquely maintains anti-epileptic activity across multiple doses, unlike other ACTH fragments. Completely dissociated from corticotrophic activity, it eliminates adrenal steroidogenesis confounds. Choose this high-purity, C-terminal amidated peptide for reproducible, high-signal dopaminergic neurodegeneration and melanocortin research.

Molecular Formula C58H92N18O10
Molecular Weight 1201.5 g/mol
CAS No. 57241-86-8
Cat. No. B1664361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActh (7-16)NH2
CAS57241-86-8
SynonymsActh (7-16)NH2;  ACTH - (7-16)-amide; 
Molecular FormulaC58H92N18O10
Molecular Weight1201.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)/t39-,41-,42-,43-,44-,45-,46-,49-/m0/s1
InChIKeyHTQNAQFVDAMSPJ-XAPJERKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACTH (7-16)NH2 CAS 57241-86-8: A Defined Neurotrophic Peptide Fragment for CNS Behavioral Research


ACTH (7-16)NH2 (CAS 57241-86-8) is a synthetic decapeptide amide corresponding to amino acid residues 7 through 16 of the adrenocorticotropic hormone (ACTH) sequence [1]. With a molecular formula of C₅₈H₉₂N₁₈O₁₀ and a molecular weight of 1201.47 g/mol , this N-terminal fragment retains the core neuroactive domain of ACTH while being fully dissociated from the peripheral corticotrophic (steroidogenic) activity of the full-length hormone [2].

Why ACTH (7-16)NH2 Cannot Be Simply Substituted with Other ACTH Fragments or Analogs


ACTH peptide fragments exhibit divergent, non-overlapping biological profiles that preclude generic substitution. While longer sequences such as ACTH(1-39) and ACTH(1-24) retain full endocrine activity and shorter fragments like ACTH(4-9) or ACTH(4-10) possess distinct behavioral profiles, ACTH(7-16)NH2 occupies a unique niche: it is the minimal active sequence required for specific neurotrophic and behavioral effects while being entirely devoid of peripheral corticotrophic activity [1]. Furthermore, the C-terminal amidation (NH2) confers enhanced metabolic stability compared to free acid counterparts, making direct interchange with non-amidated fragments scientifically invalid [2]. The quantitative evidence below demonstrates precisely where ACTH(7-16)NH2 differs measurably from its closest structural and functional analogs.

Quantitative Evidence for ACTH (7-16)NH2 Differentiation Versus Comparators


Superior Dopamine D2 Receptor Binding Affinity Compared to ACTH(1-24)

ACTH(7-16)NH2 demonstrates greater potency than the longer ACTH(1-24) fragment in displacing the dopamine D2 receptor agonist [³H]N-propylnorapomorphine ([³H]NPA) from rat striatal membranes [1]. While ACTH(1-24) exhibited a Ki of 5 × 10⁻⁷ M (500 nM), ACTH(7-16)NH2 showed increased displacing potency, and importantly, represents the minimal required amino acid sequence for this inhibitory activity, as further truncation (e.g., ACTH(8-16)NH2) resulted in a marked decrease in inhibitory potency [1].

Dopamine D2 Receptor Receptor Binding Striatal Membranes

Broader Anti-Epileptic Dose Window Versus Other ACTH Fragments

In a pilocarpine-induced epilepsy model, ACTH(7-16)NH2 was the only ACTH fragment tested that exhibited anti-epileptic activity across two subcutaneous doses (1 μg/rat and 10 μg/rat) [1]. All other fragments evaluated, including ACTH(4-9), ACTH(4-10), ACTH(4-10)(7D-Phe), and Org2766, were only active at a single dose (10 μg/rat) [1]. Full-length sequences ACTH(1-39), ACTH(1-24), ACTH(1-18), ACTH(1-16), and ACTH(18-39) showed no activity whatsoever in this paradigm [1].

Epilepsy Pilocarpine-Induced Seizure Dose-Response

Quantified Neurotrophic Potency in 6-OHDA Lesion Model with ED₅₀ = 0.45 μg/kg

ACTH(7-16)NH2 demonstrates potent neurotrophic activity in a rat model of dopaminergic denervation. Daily subcutaneous treatment during the first week following 6-hydroxydopamine (6-OHDA) lesions in the nucleus accumbens reversed lesion-induced motor hypoactivity with an ED₅₀ of approximately 0.45 μg/kg [1]. The compound also modulated environmentally induced changes in motor activity (ED₅₀ ≈ 8 μg/kg) and stress-induced hypokinesia (ED₅₀ ≈ 6.3 μg/kg) [1].

Neurotrophic Activity 6-OHDA Lesion Dopaminergic Recovery

Dissociation of Neurotrophic Activity from Peripheral Corticotrophic Effects

The neurotrophic and behavioral effects of ACTH(7-16)NH2 are fully dissociated from the peripheral corticotrophic (steroidogenic) activity of the parent hormone [1]. This stands in contrast to full-length ACTH(1-39) and clinically used fragments like ACTH(1-24) (tetracosactide), which potently stimulate adrenal cortisol/corticosterone release [2]. Additionally, ACTH(7-16)NH2 does not induce grooming behavior, a hallmark behavioral response of many melanocortin peptides, nor does it cause an increase in caudate nucleus dopamine release [3].

Selectivity Corticosterone Endocrine Activity

Identification as a Major Endogenous Brain Metabolite of ACTH

ACTH(7-16)NH2 is not merely a synthetic construct; it is identified as one of the major endogenous products of ACTH-(1-16)-NH2 proteolysis by brain synaptic membrane peptidases at physiological pH 7.4 [1]. HPLC analysis of digests demonstrated that ACTH(4-16)-NH2 and ACTH(7-16)-NH2 are the predominant metabolites under these conditions, while ACTH(3-16)-NH2 predominates at pH 8.5 [1]. This establishes ACTH(7-16)NH2 as a physiologically relevant processing fragment in the central nervous system.

Endogenous Metabolism Brain Peptidases HPLC Characterization

Recommended Research Applications for ACTH (7-16)NH2 Based on Quantitative Evidence


Dopamine D2 Receptor Pharmacology and Screening

ACTH(7-16)NH2 serves as a structurally defined, high-potency reference ligand for dopamine D2 receptor binding studies. Its superior displacing potency compared to ACTH(1-24) [1] and its identification as the minimal active sequence for [³H]NPA displacement make it an ideal positive control for screening novel D2 receptor modulators. The absence of peripheral endocrine activity ensures that in vivo studies can attribute observed effects directly to central dopaminergic modulation without glucocorticoid-mediated confounding variables.

Neuroprotection and Neurotrophic Recovery in Dopaminergic Lesion Models

The potent reversal of 6-OHDA lesion-induced motor hypoactivity with an ED₅₀ of approximately 0.45 μg/kg [1] positions ACTH(7-16)NH2 as a benchmark neurotrophic agent in Parkinson's disease and dopaminergic degeneration research. Its high potency at sub-microgram doses enables cost-effective, statistically robust in vivo studies. Researchers should prioritize this fragment when evaluating novel neurotrophic candidates or investigating melanocortin-mediated recovery pathways following dopaminergic insult.

Epilepsy and Seizure Modulation Studies Requiring Flexible Dosing

In pilocarpine-induced epilepsy models, ACTH(7-16)NH2 uniquely maintains anti-epileptic activity across multiple subcutaneous doses (1 μg/rat and 10 μg/rat), whereas comparator fragments exhibit only single-dose activity [1]. This broader active dose window makes ACTH(7-16)NH2 the fragment of choice for seizure research, particularly when exploring dose-response relationships or when experimental constraints require flexible dosing regimens that would produce false-negative results with other ACTH peptides.

Behavioral Neuroscience Requiring Endocrine-Independent ACTH Activity

For studies investigating the behavioral and cognitive effects of melanocortin peptides—including motor activity modulation, stress-induced hypokinesia, and environmentally driven behavioral changes—ACTH(7-16)NH2 provides the neuroactive core of ACTH without the confounding influence of adrenal steroidogenesis [1]. Its complete dissociation from corticotrophic activity [2] eliminates the need for adrenalectomy or pharmacological blockade, simplifying experimental design and improving reproducibility in behavioral neuroscience research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acth (7-16)NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.